molecular formula C7H7Cl2NOS B1426601 (Pyridin-2-ylthio)acetyl chloride hydrochloride CAS No. 1332531-12-0

(Pyridin-2-ylthio)acetyl chloride hydrochloride

Cat. No. B1426601
M. Wt: 224.11 g/mol
InChI Key: LHVVNYBCXCRNQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Chemical Reactions Analysis

The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates from the corresponding hetaryl ureas and alcohols is a notable chemical reaction involving pyridin-2-yl compounds . The reaction proceeds through the intermediate formation of hetaryl isocyanates .

Scientific Research Applications

Synthesis and Characterization

  • Cleavage of C-S Bonds : The study by Huang et al. (2007) demonstrates the cleavage of C-S bonds using a ligand related to (Pyridin-2-ylthio)acetyl chloride hydrochloride, leading to the formation of a CuI4-centered cluster. This research provides insights into the mechanism of C-S bond cleavage, which could have implications in the synthesis of complex molecules (Huang, Gou, Zhu, & Huang, 2007).

  • Novel Pyridine Derivatives : Patel and Agravat (2007) synthesized new pyridine derivatives, showcasing the versatility of (Pyridin-2-ylthio)acetyl chloride hydrochloride in creating compounds with potential antibacterial and antifungal activities (Patel & Agravat, 2007).

Catalysis and Reaction Mechanisms

  • Recyclable Catalyst for Acylation : Liu et al. (2014) explored the use of a DMAP salt, highlighting its potential as a recyclable catalyst for the acylation of inert alcohols and phenols. This study provides a base-free condition approach, contributing to the development of more sustainable chemical processes (Liu, Ma, Liu, & Wang, 2014).

Antimicrobial Studies

  • Antimycobacterial Activity : Research by Mamolo et al. (2001, 2002) on derivatives of (Pyridin-2-ylthio)acetyl chloride hydrochloride demonstrated feable antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, suggesting potential applications in developing antimicrobial agents (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).

Molecular Docking and In Vitro Screening

  • In Silico Molecular Docking : A study by Flefel et al. (2018) involved the synthesis of novel compounds starting from a derivative similar to (Pyridin-2-ylthio)acetyl chloride hydrochloride, which were then subjected to in silico molecular docking screenings. This research shows the compound's utility in drug discovery and development processes (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

properties

IUPAC Name

2-pyridin-2-ylsulfanylacetyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS.ClH/c8-6(10)5-11-7-3-1-2-4-9-7;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVVNYBCXCRNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyridin-2-ylthio)acetyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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